2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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Overview
Description
2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and dimethoxyphenyl groups, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a diketone. The resulting pyrazole is then chlorinated and further reacted with 3,4-dimethoxybenzaldehyde to introduce the dimethoxyphenyl groups.
The thiazole ring is synthesized separately, often starting from a thiourea derivative and an α-haloketone. The final step involves coupling the pyrazole and thiazole rings under conditions that promote the formation of the desired product, such as using a strong base in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a strong base such as sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of functionalized pyrazole-thiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in the design of catalysts or other functional materials.
Mechanism of Action
The mechanism by which 2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole: shares similarities with other pyrazole-thiazole derivatives, such as:
Uniqueness
What sets This compound apart is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties, such as enhanced binding affinity or selectivity for certain targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H26ClN3O4S |
---|---|
Molecular Weight |
548.1 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C29H26ClN3O4S/c1-17-26(18-9-7-6-8-10-18)31-29(38-17)33-28(20-12-14-22(35-3)24(16-20)37-5)25(30)27(32-33)19-11-13-21(34-2)23(15-19)36-4/h6-16H,1-5H3 |
InChI Key |
VGVXMSMJGBYDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)Cl)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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